Sdz mrl 953 - 123136-61-8

Sdz mrl 953

Catalog Number: EVT-1175008
CAS Number: 123136-61-8
Molecular Formula: C48H92NO14P
Molecular Weight: 938.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SDZ MRL 953 was developed as part of research aimed at creating safer alternatives to lipopolysaccharides, which are known for their potent immunogenic effects but also for their associated toxicities. The compound is classified under immunostimulatory agents and has been specifically noted for its ability to induce tolerance to endotoxins, making it a candidate for therapeutic use in conditions like sepsis and other inflammatory diseases .

Synthesis Analysis

The synthesis of SDZ MRL 953 involves several key steps that focus on constructing the lipid A structure while ensuring the desired immunological properties are retained.

Synthesis Methodology

  1. Starting Materials: The synthesis typically begins with glucosamine derivatives, which serve as the backbone for lipid A analogs.
  2. Acylation: The glucosamine is acylated using fatty acids to introduce hydrophobic properties essential for biological activity.
  3. Phosphorylation: Subsequent phosphorylation steps are critical to mimic the natural lipid A structure, which contains phosphate groups that interact with immune receptors.
  4. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products and unreacted materials.

The synthesis parameters, including temperature, reaction time, and solvent systems, are optimized to enhance yield and purity .

Molecular Structure Analysis

The molecular structure of SDZ MRL 953 closely resembles that of natural lipid A but features modifications that enhance its therapeutic window.

Structural Features

  • Core Structure: The core consists of a disaccharide backbone formed by glucosamine residues.
  • Acyl Chains: Typically, two or more fatty acid chains are attached via ester or amide linkages, which contribute to the hydrophobic nature of the molecule.
  • Phosphate Groups: Phosphate moieties are strategically placed to facilitate interaction with Toll-like receptors (TLRs), particularly TLR4, which plays a crucial role in immune response activation.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of SDZ MRL 953 .

Chemical Reactions Analysis

SDZ MRL 953 participates in various chemical reactions primarily related to its interactions with immune cells.

Key Reactions

  1. Cytokine Release: Upon administration, SDZ MRL 953 induces cytokine release from monocytes, enhancing innate immune responses.
  2. Endotoxin Tolerance: The compound promotes tolerance mechanisms against subsequent endotoxin challenges, reducing inflammatory responses without compromising immune function.
  3. Neutrophil Activation: It primes neutrophils for enhanced production of reactive oxygen species upon stimulation, contributing to antimicrobial defense mechanisms .
Mechanism of Action

The mechanism by which SDZ MRL 953 exerts its effects involves several pathways centered around immune modulation.

Mechanistic Insights

  • Toll-like Receptor Engagement: SDZ MRL 953 activates TLR4 on immune cells, leading to downstream signaling cascades that result in cytokine production.
  • Induction of Tolerance: By modulating receptor signaling pathways, it induces a state of tolerance whereby subsequent exposure to endotoxins results in diminished inflammatory responses.
  • Enhancement of Immune Responses: The compound enhances nonspecific immunity by stimulating various immune cell types, including macrophages and neutrophils .
Physical and Chemical Properties Analysis

SDZ MRL 953 exhibits distinct physical and chemical properties that influence its biological activity.

Applications

SDZ MRL 953 holds promise for various scientific applications due to its unique properties.

Potential Applications

  1. Immunotherapy: It can be used as an adjuvant in vaccines to enhance immune responses against pathogens.
  2. Sepsis Treatment: Due to its ability to induce tolerance and enhance resistance to infections, it may serve as a therapeutic agent in sepsis management.
  3. Research Tool: As a model compound for studying lipid A analogs, it aids in understanding immune modulation mechanisms .
Introduction to Lipid A Analogs and SDZ MRL 953

Lipid A in Bacterial Pathogenesis and Immune Activation

Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This conserved molecular pattern is recognized by the innate immune system through the Toll-like receptor 4/myeloid differentiation factor 2 (TLR4/MD-2) receptor complex [5] [8]. Binding initiates a signaling cascade involving myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF) pathways, culminating in nuclear factor kappa B (NF-κB) activation. This process triggers the release of proinflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) [6] [8]. The structural specificity of Lipid A recognition is critical: Hexa-acylated, bis-phosphorylated Lipid A (e.g., from Escherichia coli) exhibits maximal endotoxicity, while variations in acylation, phosphorylation, or fatty acid length modulate immune activation [7] [9].

Table 1: Structural Determinants of Lipid A Immunostimulatory Activity

Structural FeatureBiological ConsequenceExample Organisms
Hexa-acylation (C12-C14)Potent TLR4 agonismE. coli, Salmonella
Tetra-acylationReduced endotoxicityRhodobacter sphaeroides
Asymmetric acyl distributionAltered cytokine profilesChromobacterium violaceum
Bis-phosphorylationEnhanced receptor bindingMost Gram-negative pathogens
Presence of 3-OH fatty acidsOptimal MD-2 bindingEnterobacteriaceae

This exquisite sensitivity to Lipid A structure enables pathogens to evade immune detection through enzymatic modifications (e.g., dephosphorylation or hydroxylation), highlighting its dual role as both a virulence factor and a pathogen-associated molecular pattern [7] [9].

Rationale for Synthetic Lipid A Analog Development

Natural Lipid A’s profound toxicity—manifesting as septic shock, multi-organ failure, and lethality—precludes therapeutic application [1] [8]. This limitation drove the development of synthetic analogs designed to retain immunomodulatory benefits while minimizing adverse effects. Key therapeutic objectives include:

  • Toxicity Reduction: Structural simplification (e.g., monosaccharidic backbones) eliminates pyrogenicity while maintaining receptor engagement [1] [3].
  • Tolerance Induction: Pre-exposure to low-potency analogs reprograms immune responses to subsequent endotoxin challenges, downregulating hyperinflammation [2] [6].
  • Targeted Immunomodulation: Selective TLR4 activation or antagonism can be engineered through precise molecular modifications [7] [8].

SDZ MRL 953 exemplifies this strategy. Preclinical studies demonstrated its capacity to protect against lethal endotoxemia by attenuating cytokine release (TNF-α, IL-6) and neutrophil infiltration in lung injury models—effects not achievable with natural Lipid A due to inherent toxicity [1] [4]. Mechanistically, this protection involves reprogramming macrophage responses: Initial exposure to SDZ MRL 953 suppresses TNF-α and IL-6 production upon subsequent LPS challenge while enhancing anti-inflammatory interleukin-10 (IL-10) and granulocyte colony-stimulating factor (G-CSF) release [4] [6].

Table 2: Therapeutic Goals of Lipid A Analog Engineering

Therapeutic GoalStructural StrategyFunctional Outcome
Reduced toxicityMonosaccharide backbone; modified phosphorylationLower pyrogenicity and lethality
Cross-tolerance inductionConservative acyl chain modificationsDownregulation of proinflammatory cytokines
Enhanced stabilityNon-hydrolyzable phosphonate linkagesProlonged in vivo half-life
Selective TLR4 modulationDefined acylation patterns (e.g., tetra vs. hexa)Controlled NF-κB/TRIF signaling

SDZ MRL 953: Structural Classification as a Monosaccharidic Lipid A Analog

SDZ MRL 953 belongs to the monosaccharidic class of Lipid A mimetics, characterized by a single glucosamine unit rather than the disaccharide backbone of native Lipid A [1] [3]. Its chemical structure incorporates strategic modifications that define its pharmacological profile:

  • Backbone Simplification: The monosaccharide core reduces molecular complexity while preserving TLR4 binding determinants [3] [8].
  • Acyl Chain Configuration: Four (R)-3-hydroxytetradecanoyl groups (C14) are attached at positions 2, 3, 5, and 6 of the glucosamine ring. This symmetric arrangement mimics the "endotoxic conformation" required for MD-2 binding but with attenuated potency [1] [7].
  • Phosphate Replacement: A non-hydrolyzable phosphonooxyethyl group substitutes the conventional 1-phosphate, enhancing metabolic stability and reducing negative charge density—a key determinant of cytokine storm induction [3] [7].

Table 3: Structural Comparison of SDZ MRL 953 with Canonical Lipid A

Structural ElementE. coli Lipid ASDZ MRL 953Functional Impact
Glycosidic Coreβ(1→6)-D-glucosamine disaccharideMonoglucosamineReduced molecular weight and complexity
Phosphorylation4′-monophosphate; 1-diphosphate1-O-phosphonooxyethylEnhanced stability; diminished electrostatic toxicity
Acyl Chains6 × (R)-3-OH C14 (asymmetric)4 × (R)-3-OH C14 (symmetric)Maintained receptor engagement with lower aggregation potential
Molecular Weight~1,800 Da~1,200 DaImproved pharmacokinetic properties

These structural attributes position SDZ MRL 953 as a "detoxified" Lipid A mimetic. Biochemical assays confirm its ability to bind MD-2 and initiate TLR4 signaling, albeit with a shifted cytokine induction profile: It potently stimulates G-CSF and IL-10 release while minimizing TNF-α and IL-1β production [4] [6]. This selective immunomodulation underpins its efficacy in experimental endotoxin tolerance and sepsis protection models [1] [4].

Properties

CAS Number

123136-61-8

Product Name

Sdz mrl 953

IUPAC Name

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate

Molecular Formula

C48H92NO14P

Molecular Weight

938.2 g/mol

InChI

InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1

InChI Key

DRYNWBQTTUKLQD-STUKOUKJSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Synonyms

2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose
SDZ MRL 953
SDZ MRL-953

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.